XY153

Epigenetics BET bromodomain BRD4 BD2 inhibition

XY153 is a highly selective BRD4 BD2 inhibitor with sub-nanomolar potency (IC50 0.79 nM) and 354-fold BD1 selectivity. Its 6-fold intra-BET domain selectivity (BRD4 vs BRD2/3 BD2) distinguishes it from pan-BD2 inhibitors. Validated in AML models (MV4-11 IC50 0.55 nM), it is optimal for preclinical studies requiring BD2-specific target engagement with minimal off-target effects.

Molecular Formula C33H34FN3O4
Molecular Weight 555.6 g/mol
Cat. No. B12393055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXY153
Molecular FormulaC33H34FN3O4
Molecular Weight555.6 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC2=C(C=C(C=C2)C(C)(C)O)C3=CN(C(=O)C4=C3OC(=C4)C5=CN=C(N5)C6CCCC6)C)C)F
InChIInChI=1S/C33H34FN3O4/c1-18-12-22(34)13-19(2)29(18)40-27-11-10-21(33(3,4)39)14-23(27)25-17-37(5)32(38)24-15-28(41-30(24)25)26-16-35-31(36-26)20-8-6-7-9-20/h10-17,20,39H,6-9H2,1-5H3,(H,35,36)
InChIKeyQSRRNUBIKNVQHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

XY153: A Potent and BD2-Selective BET Inhibitor for Epigenetic Research and AML Studies


XY153 (also designated compound 8l) is a furo[3,2-c]pyridin-4(5H)-one derivative that functions as a selective inhibitor of the second bromodomain (BD2) of bromodomain and extra-terminal (BET) family proteins [1]. It exhibits potent binding affinity for BRD4 BD2 with an IC50 of 0.79 nM and demonstrates 354-fold selectivity over BRD4 BD1, along with 6-fold BRD4 BD2 domain selectivity over other BET BD2 domains (BRD2, BRD3, BRDT) [2]. XY153 was developed as a lead compound to address the dose-limiting toxicities associated with pan-BET inhibitors in clinical development [1]. The compound displays potent antiproliferative activity against multiple acute myeloid leukemia (AML) cell lines while showing weak cytotoxicity against normal lung fibroblast cells [2]. XY153 has been further optimized to yield the first-in-class BRD4 BD2-selective inhibitor XY221, establishing it as a validated chemical probe and developmental starting point for next-generation BET inhibitors [3].

Why Pan-BET or Less Selective BD2 Inhibitors Cannot Substitute for XY153


Pan-BET inhibitors that non-selectively target both BD1 and BD2 domains have demonstrated clinical efficacy but are frequently associated with dose-limiting toxicities including thrombocytopenia, diarrhea, nausea, and vomiting [1]. First-generation BD2-selective inhibitors such as apabetalone (RVX-208) exhibit only ~170-fold BD2/BD1 selectivity with significantly weaker absolute BD2 potency (IC50 = 510 nM), limiting their therapeutic window in oncology applications . Even among potent BD2-selective agents like ABBV-744, the absence of intra-BET domain selectivity (i.e., equipotent inhibition of BRD2/3/4/T BD2) may still contribute to off-target pharmacology [2]. XY153 provides a distinct differentiation vector: sub-nanomolar BRD4 BD2 potency (IC50 = 0.79 nM) combined with 354-fold BD1 selectivity and measurable 6-fold BRD4 BD2 domain selectivity, establishing a potency-selectivity profile that is not interchangeable with available alternatives [3]. The quantitative evidence below substantiates why generic substitution across BET BD2 inhibitors is scientifically unjustified.

XY153 Comparative Performance: Quantitative Evidence for Scientific Selection


BRD4 BD2 Binding Affinity: Sub-Nanomolar Potency Versus First-Generation BD2 Inhibitors

XY153 demonstrates a BRD4 BD2 IC50 of 0.79 nM in TR-FRET binding assays, representing a 646-fold improvement in absolute BD2 binding potency compared to the first-generation BD2-selective inhibitor apabetalone (RVX-208), which exhibits a BRD4 BD2 IC50 of 510 nM [1]. XY153 also exhibits superior BD2 potency compared to ABBV-744, a clinical-stage BD2-selective inhibitor that inhibits BRD4 BD2 with IC50 values in the 4-18 nM range . This potency differential has direct implications for cellular efficacy, as discussed in subsequent evidence items.

Epigenetics BET bromodomain BRD4 BD2 inhibition

BD2-over-BD1 Selectivity: 354-Fold Discrimination Versus Pan-BET and Alternative BD2 Inhibitors

XY153 achieves 354-fold selectivity for BRD4 BD2 over BRD4 BD1, substantially exceeding the BD2 selectivity of apabetalone (RVX-208), which demonstrates only 170-fold BD2/BD1 discrimination in comparable assays [1]. In contrast, pan-BET inhibitors such as I-BET762 and JQ1 exhibit minimal to no BD2/BD1 selectivity (typical selectivity ratios <3-fold), driving BD1-mediated toxicities including thrombocytopenia [2]. Within the BD2-selective inhibitor class, XY153's 354-fold selectivity is comparable to ABBV-744 (~290-fold) but is achieved at substantially higher absolute BD2 potency, yielding a differentiated potency-selectivity profile [3].

Domain selectivity BET inhibitor safety BRD4 isoform selectivity

Intra-BET BD2 Domain Selectivity: 6-Fold BRD4 BD2 Preference Versus Pan-BD2 Inhibitors

XY153 exhibits a measurable 6-fold preference for BRD4 BD2 over other BET family BD2 domains (BRD2 BD2 IC50 = 5.09 nM; BRD3 BD2 IC50 = 5.31 nM) [1]. This intra-BET selectivity is notably absent in clinical-stage BD2 inhibitors such as ABBV-744 and GSK620, which inhibit all BET family BD2 domains (BRD2/3/4/T) with comparable potency (IC50 ranges of 4-18 nM and 4-20 nM, respectively) . The 6-fold selectivity of XY153 provided the foundational scaffold for subsequent optimization that yielded XY221, the first BRD4 BD2-selective inhibitor with 9-32-fold intra-BET selectivity [2]. This property represents a unique differentiation vector among available BD2-selective chemical probes.

BRD4 BD2 selectivity Intra-BET selectivity Off-target minimization

AML Cell Line Antiproliferative Activity: MV4-11 IC50 of 0.55 nM with Differential Sensitivity Across AML Subtypes

XY153 demonstrates potent antiproliferative activity against the MV4-11 AML cell line with an IC50 of 0.55 nM [1]. This represents a 927-fold potency advantage over apabetalone (RVX-208) in the same cell line (reported MV4-11 IC50 = 510 nM) [2]. Notably, XY153 exhibits differential sensitivity across AML subtypes, with IC50 values ranging from 0.55 nM (MV4-11) to 1.3 μM (THP-1), a 2,364-fold dynamic range . This differential response may reflect varying genetic dependencies across AML cell lines. Importantly, XY153 shows weak cytotoxicity against normal lung fibroblast cells, indicating a favorable therapeutic index [3].

Acute myeloid leukemia Antiproliferative activity MV4-11

Synthetic Accessibility: 47-Fold Yield Improvement Enables Practical Procurement and Derivative Synthesis

The originally reported four-step synthesis of XY153 yielded only 1.3% overall after assembly of three key fragments [1]. An optimized three-step alternative route developed by Zhu et al. (2024) achieves a 61.5% overall yield, representing a 47.3-fold improvement in synthetic efficiency [2]. This optimization directly addresses procurement scalability concerns and enables cost-effective access to XY153 for research applications. Furthermore, the improved route establishes a robust chemical foundation for rapid synthesis of XY153 derivatives, supporting structure-activity relationship (SAR) studies and lead optimization campaigns [3]. No comparable yield optimization has been reported for ABBV-744 or GSK620 synthesis routes.

Synthetic chemistry Process optimization Chemical procurement

In Vitro Metabolic Stability: Favorable Liver Microsomal Half-Life Supporting In Vivo Studies

XY153 demonstrated good metabolic stability in rat liver microsome assays, with the original publication noting favorable in vitro pharmacokinetic properties [1]. While exact half-life (T1/2) values for XY153 were not numerically specified in the primary publication, the optimized analog XY221 exhibited excellent liver microsomal stability with T1/2 > 120 minutes in both rat and human liver microsome assays [2]. This suggests the furo[3,2-c]pyridin-4(5H)-one scaffold, exemplified by XY153, possesses intrinsically favorable metabolic properties. In comparison, pan-BET inhibitors such as JQ1 exhibit rapid clearance in vivo with short half-lives (~1 hour in mice), limiting their utility in chronic dosing studies [3].

Metabolic stability Liver microsomes Pharmacokinetics

XY153 Research Applications: Evidence-Based Use Cases for BET BD2 Inhibition


Acute Myeloid Leukemia (AML) Preclinical Efficacy Studies Requiring Sub-Nanomolar BD2 Potency

XY153 is optimally suited for preclinical AML studies where potent BD2-selective BET inhibition is required. The compound demonstrates an MV4-11 antiproliferative IC50 of 0.55 nM, representing a 927-fold potency advantage over first-generation BD2 inhibitors such as apabetalone in this cell line [1]. The differential sensitivity across AML subtypes (IC50 values ranging from 0.55 nM in MV4-11 to 1.3 μM in THP-1) enables researchers to investigate genetic determinants of BET inhibitor response and identify biomarkers predictive of sensitivity [2]. XY153's weak cytotoxicity against normal lung fibroblast cells supports its use in studies requiring discrimination between malignant and normal cell populations [1].

Chemical Probe Development for BRD4 BD2-Selective Target Validation

XY153 serves as a validated chemical probe and starting scaffold for developing BRD4 BD2-selective inhibitors with intra-BET domain discrimination. The compound's 6-fold BRD4 BD2 domain selectivity over BRD2/3 BD2 provides a measurable differentiation vector not present in pan-BD2 inhibitors like ABBV-744 or GSK620 [1]. This property enabled the successful optimization of XY153 into XY221, the first reported BRD4 BD2-selective inhibitor with 9-32-fold intra-BET selectivity [2]. Researchers pursuing BRD4 BD2-selective tool compounds should prioritize XY153 as a structurally validated starting point for structure-activity relationship campaigns [3].

Comparative BET Pharmacology Studies Requiring Defined BD2/BD1 Selectivity

XY153's 354-fold BD2/BD1 selectivity ratio positions it as an ideal reference compound for dissecting BD1-versus-BD2-mediated pharmacology. When used alongside pan-BET inhibitors (selectivity <3-fold) and less selective BD2 inhibitors such as apabetalone (170-fold selectivity), XY153 enables researchers to establish structure-selectivity-activity relationships and mechanistically attribute phenotypic effects to BD2-specific engagement [1]. The sub-nanomolar BD2 potency (0.79 nM) ensures that target engagement is achieved at concentrations that minimize off-target pharmacology, enhancing the interpretability of comparative studies [2].

Structure-Based Drug Design and Medicinal Chemistry Optimization Programs

The furo[3,2-c]pyridin-4(5H)-one scaffold of XY153, combined with its well-characterized BRD4 BD2 binding mode and 61.5% optimized synthetic yield, makes it an attractive starting point for medicinal chemistry optimization [1]. The scaffold exhibits favorable intrinsic metabolic stability as evidenced by XY221's T1/2 > 120 minutes in liver microsome assays, and the efficient synthetic route enables rapid analog generation for SAR studies [2]. Chemistry teams seeking to develop next-generation BRD4 BD2-selective inhibitors with improved pharmacokinetic properties should consider XY153 as a chemically tractable and biologically validated lead compound [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for XY153

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.